

Spectroscopic Data of 4-Fluorophenetole: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Fluorophenetole

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Fluorophenetole** (1-ethoxy-4-fluorobenzene), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral features are emphasized to provide field-proven insights.

Introduction to 4-Fluorophenetole

4-Fluorophenetole (C_8H_9FO) is an aromatic ether whose structural elucidation and purity assessment are critical for its application in complex organic synthesis. Spectroscopic methods provide a non-destructive and highly effective means for its characterization. Understanding its unique spectral fingerprint is paramount for quality control and reaction monitoring.

The presence of a fluorine atom and an ethoxy group on the benzene ring introduces distinct features in its spectra. The fluorine atom, with a nuclear spin of $1/2$, couples with neighboring protons and carbons, leading to characteristic splitting patterns in NMR spectra. The ethoxy group provides aliphatic signals that are easily distinguishable from the aromatic signals. Infrared spectroscopy reveals the vibrational modes of the functional groups, while mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of **4-Fluorophenetole**. Both ^1H and ^{13}C NMR spectra provide detailed information about the chemical environment of each nucleus.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **4-Fluorophenetole** is characterized by signals from the aromatic protons and the protons of the ethoxy group. The aromatic region typically displays a complex second-order coupling pattern due to the similar chemical shifts of the protons and their coupling to the fluorine atom.

Table 1: ^1H NMR Spectroscopic Data for **4-Fluorophenetole**[[1](#)]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.95	m	4H	Aromatic (H-2, H-3, H-5, H-6)
4.00	q, $J = 7.0$ Hz	2H	$-\text{OCH}_2\text{CH}_3$
1.38	t, $J = 7.0$ Hz	3H	$-\text{OCH}_2\text{CH}_3$

Note: The aromatic region is often reported as a multiplet due to complex spin-spin coupling.

Interpretation and Experimental Rationale:

The quartet at approximately 4.00 ppm and the triplet at 1.38 ppm are characteristic of an ethyl group, with the downfield shift of the methylene protons ($-\text{OCH}_2$) indicating their attachment to an electronegative oxygen atom. The integration of 2H and 3H respectively confirms this assignment. The aromatic protons appear as a multiplet around 6.95 ppm. The protons ortho to the fluorine (H-3, H-5) and meta to the fluorine (H-2, H-6) have slightly different chemical shifts and are coupled to each other and to the fluorine atom, resulting in a complex splitting pattern that is often not resolved at lower field strengths. A higher field NMR spectrometer (e.g., 400 MHz or greater) is recommended to achieve better resolution of these aromatic signals.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of **4-Fluorophenetole** shows distinct signals for the aromatic and aliphatic carbons. The carbon atoms of the benzene ring exhibit splitting due to coupling with the fluorine atom (¹JCF, ²JCF, ³JCF, ⁴JCF).

Table 2: ¹³C NMR Spectroscopic Data for **4-Fluorophenetole**[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
~157.5 (d, $^1\text{JCF} \approx 240$ Hz)	C-4
~152.5	C-1
~115.5 (d, $^2\text{JCF} \approx 23$ Hz)	C-3, C-5
~115.0 (d, $^3\text{JCF} \approx 8$ Hz)	C-2, C-6
63.5	-OCH ₂ CH ₃
14.8	-OCH ₂ CH ₃

Note: Coupling constants (J) are approximate and can vary with solvent and experimental conditions.

Interpretation and Experimental Rationale:

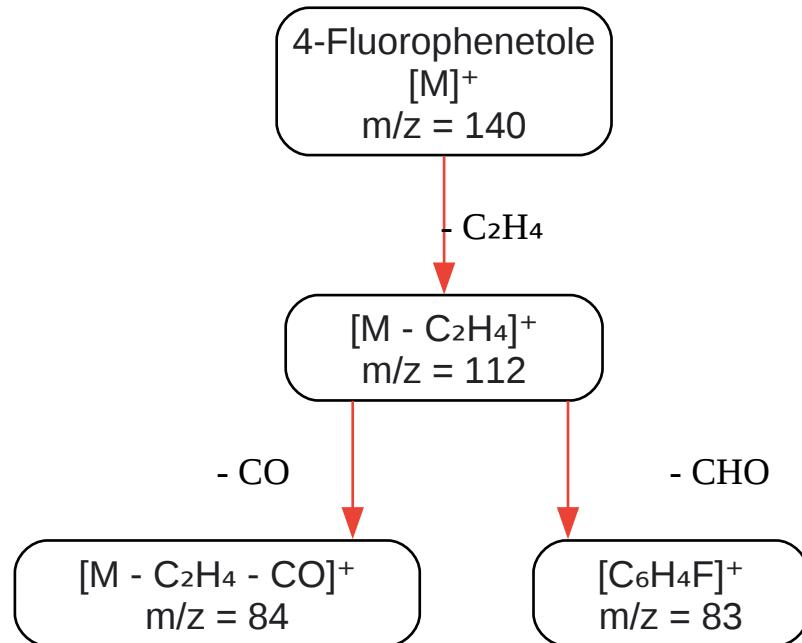
The most downfield signal in the aromatic region, which appears as a doublet with a large coupling constant (~240 Hz), is assigned to the carbon directly attached to the fluorine atom (C-4). This large one-bond C-F coupling is a definitive characteristic. The other aromatic carbons also show smaller couplings to the fluorine. The chemical shifts of the aromatic carbons are influenced by the electron-donating ethoxy group and the electron-withdrawing fluorine atom. The aliphatic carbons of the ethoxy group appear at approximately 63.5 ppm (-OCH₂) and 14.8 ppm (-CH₃), consistent with an ethyl ether.

Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Weigh approximately 10-20 mg of **4-Fluorophenetole** for ¹H NMR and 50-75 mg for ¹³C NMR. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g.,

CDCl_3 , DMSO-d_6) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.

- **Instrument Setup:** Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- **Data Acquisition:**
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, use a proton-decoupled pulse sequence to simplify the spectrum to singlets for carbons not coupled to fluorine. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of ^{13}C .
- **Data Processing:** Perform Fourier transformation, phase correction, and baseline correction of the acquired free induction decay (FID). Calibrate the chemical shift scale using the TMS signal. Integrate the signals in the ^1H NMR spectrum and pick the peaks in both ^1H and ^{13}C NMR spectra.



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Caption: Proposed MS fragmentation pathway for **4-Fluorophenetole**.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **4-Fluorophenetole** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Method:
 - Injector: Set the injector temperature to 250 °C. Inject a small volume (e.g., 1 µL) of the sample solution.
 - Column: Use a suitable capillary column (e.g., a non-polar DB-5ms or equivalent).

- Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
- MS Method:
 - Ionization: Use electron ionization (EI) at 70 eV.
 - Mass Analyzer: Scan a mass range of m/z 40-400.
 - Interface Temperature: Set the GC-MS interface temperature to 280 °C.
- Data Analysis: Analyze the resulting chromatogram to determine the retention time of **4-Fluorophenetole**. Examine the mass spectrum corresponding to this peak to identify the molecular ion and major fragment ions.

Conclusion

The spectroscopic data presented in this guide provide a robust and reliable basis for the identification and characterization of **4-Fluorophenetole**. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides complementary information that, when analyzed together, allows for an unambiguous confirmation of the structure and purity of this important chemical intermediate. The provided protocols offer a standardized approach for obtaining high-quality spectroscopic data for **4-Fluorophenetole** and related compounds.

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Sources

- 1. 4-Fluorophenetole | C8H9FO | CID 68018 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](http://pubchem.ncbi.nlm.nih.gov)
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